![molecular formula C18H16F2O4 B4729336 1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4729336.png)
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one, also known as DFP-1080, is a synthetic compound that is commonly used in scientific research. This compound has been found to have a number of potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of TRPV1. This channel is involved in the detection of heat, pain, and other stimuli, and is also involved in the regulation of inflammation and other physiological processes. By inhibiting TRPV1, this compound may be able to modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce inflammation and pain in a rat model of arthritis. It has also been shown to reduce neuropathic pain in a mouse model. These effects are thought to be due to the inhibition of TRPV1.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one has a number of advantages for use in lab experiments. For example, it is a potent inhibitor of TRPV1, which makes it useful for studying the role of this channel in various physiological processes. It is also relatively easy to synthesize, which makes it accessible to researchers.
One limitation of this compound is that it may have off-target effects, which could complicate interpretation of experimental results. In addition, its potency as an inhibitor of TRPV1 may make it difficult to use at concentrations that do not produce non-specific effects.
Orientations Futures
There are a number of potential future directions for research on 1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as arthritis and neuropathic pain. Another area of interest is the development of new tools for studying the function of TRPV1 and other proteins involved in pain sensation and inflammation.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. This could help to optimize its use in lab experiments and in the development of new drugs.
Applications De Recherche Scientifique
1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one has been found to have a number of potential applications in scientific research. One area of interest is its potential use as a tool for studying the function of certain proteins, such as the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to be a potent inhibitor of TRPV1, which is involved in pain sensation and inflammation. By inhibiting TRPV1, this compound may be useful in studying the role of this channel in various physiological processes.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. This suggests that it may have potential as a treatment for conditions such as arthritis and neuropathic pain.
Propriétés
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2O4/c1-22-14-7-9-17(23-2)13(11-14)6-8-16(21)12-4-3-5-15(10-12)24-18(19)20/h3-11,18H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGAPGKDWFDVLQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-[(4-nitrobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4729253.png)
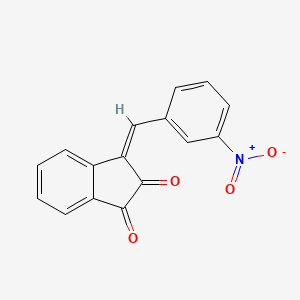
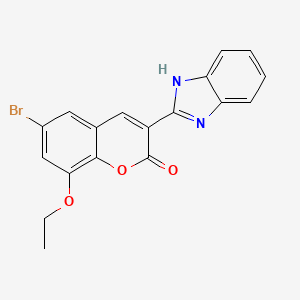
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)
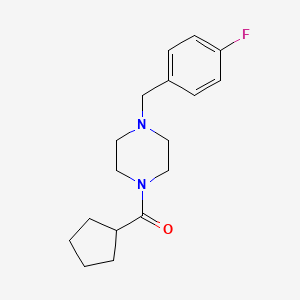
amino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)
![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4729289.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4729308.png)
![methyl 4-[(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4729312.png)
![butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4729314.png)
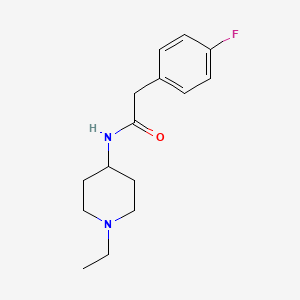
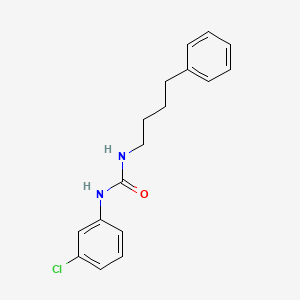
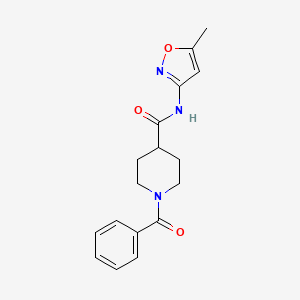
![6-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4729327.png)